molecular formula C17H16ClFO B1343488 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898792-92-2

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1343488
CAS No.: 898792-92-2
M. Wt: 290.8 g/mol
InChI Key: XMHUUGRSQHMQFQ-UHFFFAOYSA-N
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Description

Molecular Structure and Connectivity

The structural composition of this compound features a central propanone moiety that serves as the connecting bridge between two aromatic ring systems. The first aromatic ring contains chlorine substitution at the 4-position and fluorine substitution at the 3-position, while the second aromatic ring bears methyl groups at the 2 and 3 positions.

The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this molecule is CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C, which provides a linear representation of the atomic connectivity. The International Chemical Identifier string InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 offers additional structural information for computational chemistry applications.

The molecular framework exhibits specific stereochemical characteristics that influence its physical and chemical properties. The propyl chain connecting the two aromatic systems provides conformational flexibility, while the halogen substituents introduce electronic effects that modify the compound's reactivity profile.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHUUGRSQHMQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644638
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-92-2
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. This classical method is widely used for the preparation of aromatic ketones and involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

  • Starting Materials:

    • 2,3-dimethylphenyl derivative (aromatic ring with methyl substituents at positions 2 and 3)
    • 4-chloro-3-fluorobenzoyl chloride (acyl chloride bearing chloro and fluoro substituents)
  • Catalyst:

    • Aluminum chloride (AlCl3) is the most common Lewis acid catalyst used to facilitate the electrophilic aromatic substitution.
  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis of the acyl chloride.
    • Controlled temperature, often maintained at low to moderate levels (0–40 °C) to manage the exothermic nature of the reaction and improve selectivity.
    • Solvent choice typically includes non-polar or chlorinated solvents such as dichloromethane or carbon disulfide.
  • Mechanism:

    • The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion.
    • The aromatic ring of the 2,3-dimethylphenyl compound undergoes electrophilic substitution at the appropriate position to form the ketone linkage.

Industrial Scale Considerations

For industrial production, the synthesis is optimized for yield, purity, and cost-effectiveness:

  • Optimization Parameters:

    • Catalyst concentration and recycling.
    • Temperature and reaction time to maximize conversion and minimize side reactions.
    • Use of continuous flow reactors to improve heat management and reaction control.
    • Purification steps such as recrystallization or chromatography to isolate the product with high purity.
  • Advantages of Continuous Flow:

    • Enhanced safety due to better control of exothermic reactions.
    • Improved reproducibility and scalability.
    • Potential for automation and integration with downstream processing.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the primary method, alternative routes may include:

  • Cross-coupling Reactions:

    • Palladium-catalyzed coupling of aryl halides with propiophenone derivatives, though less common for this specific compound.
  • Direct Acylation Using Acid Anhydrides:

    • Using acid anhydrides instead of acyl chlorides under Lewis acid catalysis, which may offer milder reaction conditions.

However, these alternatives are less documented for this compound and may require further research for optimization.

Data Table: Key Reaction Parameters and Outcomes

Parameter Typical Value/Condition Notes
Starting Material 2,3-dimethylphenyl (aromatic ring) Purity > 98% preferred
Acylating Agent 4-chloro-3-fluorobenzoyl chloride Prepared or commercially available
Catalyst Aluminum chloride (AlCl3) Stoichiometric or catalytic amounts
Solvent Dichloromethane, carbon disulfide, or similar Anhydrous conditions required
Temperature 0–40 °C Controlled to avoid side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
Work-up Quenching with ice water, extraction Neutralization of catalyst, organic extraction
Purification Recrystallization or column chromatography To achieve > 99% purity
Yield 70–85% Dependent on scale and optimization

Research Findings and Analysis

  • Selectivity: The presence of methyl groups at the 2 and 3 positions on the phenyl ring influences regioselectivity, favoring acylation at the para or meta positions relative to substituents, which is critical for obtaining the desired 4'-chloro-3'-fluoro substitution pattern.

  • Catalyst Efficiency: Aluminum chloride remains the most effective catalyst, but its corrosive nature requires careful handling and neutralization post-reaction.

  • Reaction Monitoring: Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.

  • Purity and Characterization: The final compound is characterized by:

    • Molecular weight: 290.8 g/mol
    • Molecular formula: C17H16ClFO
    • Spectroscopic methods (NMR, IR, MS) confirm the presence of chloro, fluoro, and ketone functional groups.

Comparative Notes on Related Compounds

Similar compounds such as 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone and 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone share analogous preparation methods involving Friedel-Crafts acylation with variations in the methyl substitution pattern on the phenyl ring. These variations affect reaction conditions slightly, particularly temperature and catalyst loading, to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4’-Chloro-3-(2,3-dimethylphenyl)-3’-fluoropropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules

Biological Activity

4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, with the CAS number 898792-92-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClF, with a molecular weight of approximately 290.77 g/mol. The compound features a chloro group and a fluorine atom, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H16ClF
Molecular Weight290.77 g/mol
CAS Number898792-92-2
Purity≥97%

Biological Activity Overview

Research into the biological activity of this compound suggests it may exhibit various pharmacological effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. One study reported that certain analogs induced apoptosis in breast cancer cells by activating caspase pathways, indicating a potential mechanism for their anticancer effects .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example:

  • Caspase Activation : Compounds similar to this compound have been shown to activate caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, contributing to their anticancer properties .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that a structurally related compound induced apoptosis in SKBR-3 breast cancer cells with an IC50 value around 2 nM. The treatment led to significant accumulation of cells in the sub-G1 phase after 24 hours .
  • Inhibition of Cell Proliferation : Another research highlighted that derivatives exhibited varying degrees of inhibition on cell proliferation across different cancer types. The results suggested that structural modifications could enhance potency and selectivity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
  • Structure : Differs in the substitution pattern of the dimethylphenyl group (2,5-dimethylphenyl vs. 2,3-dimethylphenyl).
1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one
  • Structure : Lacks the 2,3-dimethylphenyl group but includes a branched 2,2-dimethylpropane backbone.
  • Impact : The absence of the aromatic dimethyl group reduces π-π stacking interactions, likely lowering melting points and increasing volatility .

Halogen Replacement and Functional Group Effects

3-(4-Bromophenyl)-4'-fluoropropiophenone
  • Structure : Bromine replaces chlorine at the 4' position.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal engineering or biological target binding compared to chlorine .
3'-Chloro-3-(4-cyanophenyl)-4'-fluoropropiophenone
  • Structure: Features a cyano (-CN) group on the phenyl ring instead of methyl groups.

Dichloro and Methoxy Derivatives

2',4'-Dichloro-3-phenylpropiophenone
  • Structure : Contains two chlorine atoms (2',4') and a simple phenyl group.
  • Impact : Dichloro substitution enhances electron-withdrawing effects, likely accelerating reactions such as Friedel-Crafts alkylation but reducing solubility in polar solvents .
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone
  • Structure : Includes a methoxy (-OCH₃) group on the phenyl ring.
  • Impact : The methoxy group’s electron-donating nature increases solubility in aqueous media and may stabilize radical intermediates in photochemical reactions .

Data Table: Key Structural and Inferred Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone 4'-Cl, 3'-F, 2,3-dimethylphenyl C₁₇H₁₅ClF₃O 315.75 Discontinued; high steric hindrance
4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone 4'-Cl, 3'-F, 2,5-dimethylphenyl C₁₇H₁₅ClF₃O 315.75 Reduced steric effects
3-(4-Bromophenyl)-4'-fluoropropiophenone 4'-F, 4-Br, phenyl C₁₅H₁₁BrF₃O 341.15 Enhanced halogen bonding
3'-Chloro-3-(4-cyanophenyl)-4'-fluoropropiophenone 3'-Cl, 4'-F, 4-CN C₁₆H₁₁ClFNO 287.72 High electrophilicity
2',4'-Dichloro-3-phenylpropiophenone 2',4'-Cl, phenyl C₁₅H₁₂Cl₂O 279.16 Low solubility in polar solvents

Q & A

Q. What are the recommended safety protocols for handling 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone in laboratory settings?

Methodological Answer:

  • Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to avoid direct contact.
  • Conduct experiments in a fume hood to prevent inhalation of vapors or dust.
  • Store waste separately in labeled, chemically resistant containers and dispose via certified hazardous waste management services to mitigate environmental risks .
  • Follow hazard statements (e.g., H303+H313+H333) and precautionary measures (P264, P280, P305+P351+P338) as outlined in safety data sheets for structurally similar chlorinated aromatics .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

Methodological Answer:

  • Perform nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions (e.g., chloro, fluoro, and dimethylphenyl groups).
  • Use high-resolution mass spectrometry (HRMS) to validate molecular formula (C₁₇H₁₅ClFO) and isotopic patterns.
  • Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic routes are plausible for preparing this compound?

Methodological Answer:

  • Consider Friedel-Crafts acylation using 2,3-dimethylbenzene and a fluorinated/chlorinated propanoyl chloride derivative.
  • Optimize halogenation steps (e.g., selective fluorination at the 3'-position) using catalysts like Cu(I)/ligand systems, as demonstrated for analogous fluorophenyl ketones .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and non-polar solvents .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and assess reactivity.
  • Incorporate exact-exchange terms to improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies) .
  • Validate computational results against experimental UV-Vis spectra or electrochemical data to resolve discrepancies in charge-transfer behavior .

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated propiophenones?

Methodological Answer:

  • Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement, ensuring proper treatment of heavy atoms (Cl, F) via anisotropic displacement parameters .
  • Address twinning or disorder using the TWIN/BASF commands in SHELX, particularly for flexible substituents (e.g., dimethylphenyl groups) .
  • Cross-validate bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .

Q. How can researchers analyze conflicting spectroscopic data between computational models and experimental observations?

Methodological Answer:

  • Perform vibrational frequency analysis in DFT to assign FTIR peaks and identify overtones or combination bands missed in experimental spectra .
  • Use solvent-effect corrections (e.g., PCM model) in NMR chemical shift calculations to account for solvent-induced deshielding .
  • Investigate dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR to explain unexpected splitting patterns .

Methodological Notes

  • Safety and Compliance : Adhere to GB/T16483/GB/T17519 standards for waste disposal and hazard communication .
  • Instrumentation : Prioritize high-field NMR (≥400 MHz) and synchrotron-based XRD for resolving complex splitting or low-resolution diffraction .
  • Data Reproducibility : Document computational parameters (e.g., convergence criteria, grid size in DFT) to ensure reproducibility across studies .

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